1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine, with the molecular formula , is a compound characterized by its unique structural features, including an imidazole ring and a tetrahydrofuran moiety. The imidazole ring contributes to its potential biological activity, while the tetrahydrofuran group may influence its solubility and interaction with biological targets. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biological research .
These reactions are significant for modifying the compound's properties to optimize its biological activity and pharmacokinetic profile.
Initial studies suggest that 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine may exhibit various biological activities, particularly in the context of enzyme inhibition and receptor modulation. Compounds containing imidazole rings are often associated with:
Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.
The synthesis of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine can be achieved through several methods:
These synthetic approaches allow for modifications that can enhance yield and purity.
The applications of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine are diverse:
The unique structure may also allow for further derivatization to create novel compounds with tailored properties.
Interaction studies are crucial for understanding how 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine interacts with biological targets:
Such studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantify interactions.
Several compounds share structural similarities with 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(Butyl)-1H-imidazol-2-methylamine | Imidazole ring + butyl group | Antimicrobial | Longer alkyl chain enhances lipophilicity |
| 1-Methylimidazole | Simple imidazole derivative | Enzyme inhibitor | Lacks additional functional groups |
| N-(Tetrahydrofuran)-methylamine | Tetrahydrofuran moiety only | Solubility enhancer | No imidazole ring limits activity |
The presence of both an imidazole ring and a tetrahydrofuran group in 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)butan-1-amine distinguishes it from these similar compounds, potentially granting it unique pharmacological properties and applications in medicinal chemistry .
The compound features a four-carbon aliphatic chain (butan-1-amine) substituted at the amine position with both a 1H-imidazol-2-yl group and a (tetrahydrofuran-2-yl)methyl moiety. The SMILES notation CCCC(NCC1OCCC1)C2=NC=CN2 precisely encodes this arrangement, revealing:
The molecular geometry creates multiple sites for chemical modification, including the secondary amine, imidazole NH proton, and THF oxygen.
Available data from synthesis records and analogous compounds suggest:
| Property | Value |
|---|---|
| Molecular Weight | 223.32 g/mol |
| Formula | C₁₂H₂₁N₃O |
| XLogP3 | Estimated 1.2-1.8 |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 4 (2N, 1O, 1 amine) |
| Rotatable Bonds | 6 |
The compound's solubility profile likely shows moderate polarity, with expected solubility in polar aprotic solvents like DMF or DMSO based on imidazole-THF interactions. The presence of both hydrophobic (THF methylene groups) and hydrophilic (amine, imidazole) regions suggests amphiphilic character.